3-Cyclopropylpentanoic acid
Description
Significance of Cyclopropyl (B3062369) Moieties in Contemporary Organic and Medicinal Chemistry Research
The cyclopropyl group, a three-membered carbocycle, is a prominent structural motif in modern drug design and organic synthesis. iris-biotech.de Its incorporation into molecules is a strategic tool for fine-tuning pharmacological and physicochemical properties. iris-biotech.de The strained nature of the cyclopropane (B1198618) ring results in unique electronic and conformational characteristics. The C-C bonds have enhanced π-character, and the C-H bonds are shorter and stronger than those in analogous acyclic alkanes. acs.orgacs.org
In medicinal chemistry, the cyclopropyl moiety is often used to enhance a drug candidate's profile. acs.org It can act as a rigid scaffold, conformationally constraining a molecule to promote a more favorable binding to its biological target. iris-biotech.deunl.pt This conformational restriction can also prevent proteolytic hydrolysis in peptide-based drugs. acs.org Furthermore, the cyclopropyl group can improve metabolic stability by replacing moieties prone to oxidation by cytochrome P450 (CYP) enzymes. iris-biotech.dehyphadiscovery.com Its introduction can also modulate lipophilicity, pKa, and brain permeability, addressing common roadblocks in drug discovery such as off-target effects and plasma clearance. iris-biotech.deacs.orgacs.org The utility of this group is evidenced by its presence in numerous FDA-approved drugs for a wide range of diseases, including cancer, viral infections, and cardiovascular disorders. acs.orgscientificupdate.comthieme-connect.com
Historical Perspectives on the Research and Development of Cyclopropyl Carboxylic Acid Systems
The scientific fascination with the cyclopropane ring dates back over a century, with early investigations focusing on its unique bonding and reactivity. unl.pt The development of synthetic methods to create these strained rings has been a continuous area of research. Historically, the synthesis of cyclopropanecarboxylic acids involved methods like the hydrolysis of cyclopropyl cyanide or the intramolecular cyclization of γ-halobutyrate derivatives. orgsyn.org
The interest in cyclopropyl-containing compounds, including carboxylic acids, grew significantly from the 1960s onwards, coinciding with their increased appearance in pharmacologically active molecules. acs.org This spurred the development of more sophisticated and efficient synthetic methodologies, such as the Simmons-Smith reaction, catalytic cyclopropanation with diazo compounds, and various cycloaddition reactions. thieme-connect.com More recent innovations include photoredox-catalyzed methods that allow for the synthesis of functionalized cyclopropanes from carboxylic acids under mild conditions. bris.ac.uk Research has also focused on stereoselective synthesis, enabling the preparation of specific enantiomers of cyclopropane derivatives, which is crucial for developing chiral drugs. bangor.ac.ukorganic-chemistry.org The ongoing development of synthetic routes highlights the sustained importance of cyclopropyl carboxylic acids as valuable building blocks in organic and medicinal chemistry. ketonepharma.comffhdj.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-6(5-8(9)10)7-3-4-7/h6-7H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEZEGHEYTZTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Cyclopropylpentanoic Acid and Its Structural Analogs
Stereoselective Synthesis Approaches to 3-Cyclopropylpentanoic Acid and its Stereoisomers
The creation of specific stereoisomers of this compound is crucial for understanding its structure-activity relationship in various biological contexts. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer.
One notable approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, the synthesis of stereoisomers of 3-carba cyclic-phosphatidic acid, which shares structural similarities with cyclopropyl-containing acids, has been achieved, highlighting the importance of stereochemistry in biological activity. nih.gov In some cases, the different stereoisomers exhibit distinct pharmacological properties. nih.gov For example, in the context of 3-carba cyclic-phosphatidic acid, the S-stereoisomer was found to be more efficacious in the activation of the LPA5 GPCR compared to the R-stereoisomer. nih.gov
Enzymatic and biocatalytic methods are also powerful tools for achieving high stereoselectivity. Engineered enzymes, such as carbene transferases, have been developed for the synthesis of cyclopropylphosphonates with high diastereo- and enantioselectivity. nih.gov This biocatalytic approach allows for the efficient production of both enantiomeric forms of the desired product. nih.gov
Cyclopropanation Reactions for Precursor Elaboration
Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a fundamental step in the synthesis of this compound precursors. Various methods exist for this transformation, each with its own advantages and substrate scope.
The Simmons-Smith reaction, which typically uses a zinc carbenoid, is a classic method for cyclopropanation. ethz.ch Modifications of this reaction, including the use of alternative catalysts like nickel and cobalt, have been developed to achieve different selectivities. ethz.ch Another widely used method involves the transition metal-catalyzed decomposition of diazo compounds. ethz.ch Catalysts based on copper, rhodium, and palladium are effective in promoting the transfer of a carbene to an alkene to form the cyclopropane ring. ethz.ch
More recent advancements include intramolecular nickel-catalyzed cross-electrophile coupling reactions of 1,3-diol derivatives to furnish alkylcyclopropanes. organic-chemistry.org Additionally, photoredox catalysis has emerged as a mild and efficient method for cyclopropane synthesis through a decarboxylative radical addition–polar cyclization cascade. nih.gov This approach demonstrates high functional group tolerance. nih.gov
Chain Elongation and Carboxylation Strategies
Once a cyclopropyl-containing precursor is obtained, subsequent chain elongation and carboxylation steps are necessary to arrive at the final this compound structure.
Chain elongation can be accomplished through various synthetic transformations. One common strategy involves the use of Grignard reagents, which can be prepared from corresponding alkyl halides and reacted with electrophiles like formaldehyde (B43269) or ethylene (B1197577) oxide to extend the carbon chain by one or two carbons, respectively. youtube.com For instance, a three-carbon fragment can be coupled with a two-carbon fragment to build the desired carbon skeleton. youtube.com
Carboxylation, the introduction of a carboxylic acid group, can be achieved through several methods. The reaction of a Grignard reagent with carbon dioxide is a direct and widely used approach. acs.org Alternatively, nickel-catalyzed reductive carboxylation has gained prominence as a powerful method that allows for the use of less reactive starting materials. acs.org This catalytic approach can be applied to a variety of substrates, including those with C-H bonds, offering a direct route to carboxylic acids. acs.org
Catalytic Approaches in Cyclopropyl (B3062369) Carboxylic Acid Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of cyclopropyl carboxylic acids, with cobalt and nickel catalysts demonstrating significant utility.
Cobalt-Catalyzed Cross-Coupling Reactions
Cobalt catalysts have proven effective in various transformations relevant to the synthesis of cyclopropyl-containing molecules. Cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents provide a direct method for introducing the cyclopropyl group. organic-chemistry.org These reactions are generally chemoselective and can be diastereoconvergent. organic-chemistry.org Furthermore, cobalt complexes have been utilized in the enantioselective synthesis of chiral amino esters bearing cyclopropyl fragments through the reductive addition of ketimines with cyclopropyl chloride. researchgate.net Cobalt catalysis has also been applied to the hydrofunctionalization of alkenes and alkynes, including hydroboration and cycloaddition reactions involving cyclopropenes, which can serve as precursors to functionalized cyclopropanes. chinesechemsoc.orgacs.org
Nickel-Catalyzed Ring Formation and Functionalization
Nickel catalysis has emerged as a versatile tool for both the formation of the cyclopropane ring and the subsequent functionalization to introduce the carboxylic acid moiety. Nickel-catalyzed cyclopropanation reactions using ylides or other methylene (B1212753) donors have been developed for the synthesis of cyclopropanes from alkenes. ethz.chresearchgate.net Mechanistic studies have shed light on the role of nickelacyclobutane intermediates in these transformations. researchgate.net
For the introduction of the carboxylic acid group, nickel-catalyzed reductive carboxylation of unsaturated hydrocarbons or organic halides with carbon dioxide is a powerful strategy. acs.org This method offers an alternative to traditional carboxylation procedures and is compatible with a wide range of functional groups. acs.org Nickel catalysts can also facilitate C-H functionalization, enabling the direct carboxylation of unactivated C-H bonds. acs.org
Functional Group Interconversions for Carboxylic Acid Formation
The final step in the synthesis of this compound often involves the conversion of a precursor functional group into a carboxylic acid. This can be achieved through various functional group interconversions (FGIs). ub.edufiveable.mesolubilityofthings.com
A common strategy is the oxidation of a primary alcohol or an aldehyde. solubilityofthings.comimperial.ac.uk A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the specific substrate and the desired selectivity. imperial.ac.uk For example, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can convert primary alcohols to aldehydes, which can then be further oxidized to carboxylic acids using stronger agents such as potassium permanganate. solubilityofthings.comimperial.ac.uk
Synthesis and Utilization of Key Cyclopropyl-Containing Intermediates
The creation of intricate molecules featuring a cyclopropyl group, such as this compound, is highly dependent on the effective synthesis and use of specific cyclopropyl-containing intermediates. These intermediates act as essential building blocks, enabling the incorporation of the cyclopropyl unit into the desired molecular framework. nih.govnih.gov The reactivity of these strained three-membered rings makes them valuable in organic synthesis. nih.govepfl.ch
A primary method for generating these intermediates is through the cyclopropanation of alkenes. This can be accomplished using various techniques, including transition-metal catalyzed reactions with diazo compounds or via the Simmons-Smith reaction. acs.org For example, rhodium-catalyzed reactions between an alkene and a diazoester can produce a cyclopropyl ester, which serves as a versatile precursor for further chemical modification. nih.gov Another important class of intermediates, nitro-substituted cyclopropanes, can be synthesized from nitroalkenes through methods like the Michael Initiated Ring Closure (MIRC). nih.gov
Key intermediates such as cyclopropylmethyl halides are particularly useful. Cyclopropylmethyl bromide, for instance, can be synthesized by treating cyclopropanemethanol with a complex of N-bromosuccinimide and dimethyl sulfide (B99878). google.com These halides are effective electrophiles for alkylating nucleophiles like the enolates of malonic esters, a common step in building the carbon backbone of more complex molecules. wikipedia.org Cyclopropyl carbonyl compounds and imines are also significant building blocks due to their unique reactivity in cyclization and cycloaddition reactions. epfl.ch
The following table details some crucial cyclopropyl-containing intermediates and their typical synthetic routes.
| Intermediate | Common Synthetic Method(s) | Precursors |
| Cyclopropylmethyl bromide | Reaction with N-bromosuccinimide/dimethyl sulfide complex google.com | Cyclopropanemethanol google.com |
| Ethyl cyclopropanecarboxylate (B1236923) | Rhodium-catalyzed reaction with diazoester nih.gov | Alkene, Ethyl diazoacetate nih.gov |
| Nitrocyclopropanes | Michael Initiated Ring Closure (MIRC) nih.gov | Nitroalkene, Malonate derivative nih.gov |
| 1-Heteroarylcyclopropanols | Multi-step synthesis involving condensation and deprotection goettingen-research-online.de | Ethyl cyclopropylideneacetate goettingen-research-online.de |
The strategic use of these intermediates is foundational to the synthesis of a wide array of cyclopropane-containing compounds, enabling the construction of complex molecular architectures for various applications, including pharmaceuticals and natural products. rsc.orgrsc.org
Development of Multistep Synthesis Strategies for Complex Cyclopropyl Carboxylic Acid Structures
The synthesis of complex cyclopropyl carboxylic acids, including this compound, requires well-designed multistep strategies to ensure efficiency and control over the final structure. These synthetic routes often combine methods for ring formation, side-chain elaboration, and final functional group installation.
A prominent and versatile strategy for synthesizing substituted carboxylic acids is the malonic ester synthesis. wikipedia.orgtutorchase.compatsnap.com This method is highly effective for preparing mono- and disubstituted acetic acids. uobabylon.edu.iq For this compound, the process begins with the deprotonation of diethyl malonate using a base like sodium ethoxide to form an enolate. wikipedia.orgtutorchase.com This enolate is first alkylated with an ethyl halide, followed by a second alkylation step with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. wikipedia.orgyoutube.com The resulting disubstituted malonic ester then undergoes acidic hydrolysis and subsequent heating, which induces decarboxylation to yield the target this compound. wikipedia.orgtutorchase.com A key advantage of this method is the use of relatively mild conditions and readily available reagents. tutorchase.com
| Step | Reactants | Reagents | Product |
| 1 | Diethyl malonate, Ethyl halide | Sodium ethoxide | Diethyl ethylmalonate |
| 2 | Diethyl ethylmalonate, Cyclopropylmethyl bromide | Sodium ethoxide | Diethyl (cyclopropylmethyl)ethylmalonate |
| 3 | Diethyl (cyclopropylmethyl)ethylmalonate | Acid (e.g., HCl), Heat | This compound |
An alternative advanced approach involves the copper-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds. beilstein-journals.orgbeilstein-journals.org For instance, a cyclopropyl Grignard reagent can be added to an α,β-unsaturated ester. researchgate.net This establishes the core structure, and the resulting magnesium enolate can be trapped to form the desired product. beilstein-journals.org A specific variation of this is the tandem conjugate addition-enolate trapping, where a Grignard reagent is added to a 4-chloro-α,β-unsaturated ester, and the intermediate enolate undergoes an intramolecular substitution to form a trans-1,2-disubstituted cyclopropane with high stereoselectivity. rug.nl This method has been used to create key intermediates for natural product synthesis. rug.nl
These multistep strategies highlight the modular nature of modern organic synthesis, allowing for the systematic construction of complex molecules like this compound from simpler, readily accessible building blocks.
Chemical Reactivity and Derivatization Studies of 3 Cyclopropylpentanoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily undergoes a variety of transformations, including esterification, amidation, reduction, and oxidation.
Esterification and Amidation
The conversion of 3-Cyclopropylpentanoic acid into its corresponding esters and amides is a fundamental transformation. These reactions proceed through standard protocols for carboxylic acid derivatization.
Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by converting the acid to a more reactive species like an acyl chloride followed by reaction with an alcohol. While specific examples for this compound are not prevalent in the literature, the synthesis of related cyclopropane-containing esters, such as ethyl 5-cyclopropylpentanoate, has been documented.
Amidation: Amides are synthesized by reacting the carboxylic acid, or its activated form (like an acyl chloride or ester), with an amine. The direct amidation of carboxylic acids can be promoted by coupling agents or by using specific catalysts. For instance, borate-mediated amidation has been shown to be effective for a wide range of pharmaceutically relevant carboxylic acids and amines. rsc.orgrsc.org In one study, the direct amidation of a cyclopropyl (B3062369) malonate derivative was attempted, highlighting that the reaction can sometimes compete with ring-opening of a highly activated cyclopropane (B1198618) ring. rsc.orgrsc.org Another patented process describes the amidation of alkyl cyclopropanecarboxylates with alcoholic ammonia (B1221849) in the presence of an alcoholate catalyst to produce cyclopropanecarboxamide. google.com
| Reaction | Reagents and Conditions | Product Type | Notes |
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | General method for carboxylic acids. |
| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | Standard peptide coupling conditions. |
| Amidation | Amine, B(OCH₂CF₃)₃, CPME | Amide | Borate-mediated amidation. rsc.orgrsc.org |
| Amidation | Alcoholic Ammonia, Alcoholate Catalyst, 60-200 °C | Amide | Applicable to cyclopropanecarboxylate (B1236923) esters. google.com |
Reduction and Oxidation Reactions
Reduction: The carboxylic acid functional group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. masterorganicchemistry.comwizeprep.comucalgary.calibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. wizeprep.comlibretexts.org The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition to the intermediate aldehyde, which is not isolated. ucalgary.calibretexts.org The process requires an initial acid-base reaction between the acidic proton of the carboxylic acid and the hydride, followed by reduction of the resulting carboxylate salt. masterorganicchemistry.com
General Reduction Scheme: this compound + LiAlH₄ in ether solvent, followed by aqueous workup → 3-Cyclopropylpentan-1-ol
Oxidation: The oxidation of the aliphatic chain of this compound under typical laboratory conditions is not a common reaction. However, the cyclopropyl group itself can undergo oxidative transformations, particularly in biological systems. For example, metabolic studies have shown that cyclopropyl rings can be oxidized by cytochrome P450 enzymes, sometimes leading to hydroxylated products or even ring-opened metabolites. hyphadiscovery.com This enzymatic oxidation highlights the potential for the cyclopropyl moiety to be a site of metabolic transformation. hyphadiscovery.com
Reactions Associated with the Cyclopropyl Ring System
The high ring strain of the cyclopropane ring makes it susceptible to various ring-opening reactions, which are often the most significant transformations of this moiety.
Regioselective and Stereoselective Ring-Opening Reactions
The opening of the cyclopropane ring can be initiated by acids, electrophiles, or transition metals. The regioselectivity of the cleavage (i.e., which C-C bond of the ring breaks) is a critical aspect of these reactions.
Acid-Catalyzed Ring-Opening: In the presence of a strong acid, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that is subsequently attacked by a nucleophile. nih.govnih.gov For monosubstituted cyclopropanes, such as those bearing an alkyl chain, the ring-opening typically proceeds via an Sₙ1-type mechanism. nih.gov Cleavage generally occurs at the most substituted carbon-carbon bond to form the most stable carbocation. For this compound, acid-catalyzed ring-opening would likely involve cleavage of the C1-C2 or C1-C3 bond of the cyclopropyl ring, with the resulting positive charge being stabilized by the adjacent alkyl group. The presence of a carbonyl group can influence the regioselectivity, with some reactions proceeding via a homo-conjugate addition pathway. nih.gov
Reductive Ring-Opening: The cyclopropane ring can also be opened reductively. For example, hydrogenation using a palladium on activated carbon (Pd/C) catalyst can induce regioselective reductive ring opening of vinylcyclopropanes. acs.org In other systems, electrochemical reduction of cyclopropanated amino acids complexed to Ni(II) leads to ring-opening, forming unsaturated amino acid derivatives. beilstein-journals.org The regioselectivity of such reductive openings can sometimes be controlled by additives like Lewis acids. beilstein-journals.org
| Reaction Type | Catalyst/Reagent | Key Features | Potential Outcome for this compound |
| Acid-Catalyzed Hydroarylation | Brønsted Acid (e.g., TfOH) in HFIP | Engages weakly-polarized cyclopropanes in Friedel-Crafts-type reactivity. nih.gov | Ring-opened product with an aryl group incorporated. |
| Reductive Opening | Ni(II) complex, Electrochemical Reduction | Forms radical anions, leading to unsaturated products. beilstein-journals.org | Formation of unsaturated pentanoic acid derivatives. |
| Hydrogenation | Pd/C, H₂ | Typically applied to vinylcyclopropanes, cleaves a C-C bond of the ring. acs.org | Potential for reductive cleavage of the cyclopropyl ring. |
Electrophilic and Nucleophilic Functionalization of the Cyclopropyl Ring
Due to its π-character, the cyclopropane ring can react with electrophiles. Direct nucleophilic attack on the ring is less common unless the ring is activated by electron-withdrawing groups, often leading to ring-opening.
Electrophilic Functionalization: Electrophiles can add to the cyclopropane ring, often resulting in a ring-opened 1,3-difunctionalized product. For example, hypervalent iodine reagents have been used for the fluorinative ring-opening of cyclopropanes to yield 1,3-oxyfluorination and 1,3-difluorination products. rsc.org This type of reaction proceeds via an electrophilic ring-opening mechanism. rsc.org Similarly, electrochemical oxidation of donor-acceptor cyclopropanes can lead to C-C bond cleavage and the formation of radical cations that act as electrophiles for arylation reactions. researchgate.net
Nucleophilic Functionalization: Nucleophilic attack on a cyclopropane ring typically occurs in the context of a ring-opening reaction. This is particularly true for "donor-acceptor" cyclopropanes, where an electron-donating group and an electron-withdrawing group are attached to the ring, polarizing it and making one of the carbons susceptible to nucleophilic attack. In the case of this compound, the alkyl chain is an electron-donating group, but without a strong acceptor on the ring, it is not a classic donor-acceptor system. However, enzyme-catalyzed reactions, such as the oxidation of N-cyclopropylglycine, have been proposed to involve a nucleophilic attack of the cyclopropyl group onto a flavin ring cofactor, which is coupled with ring-opening. rsc.org
Stereochemical Outcomes and Control in Reactions of this compound
This compound possesses a stereocenter at the C3 position. Reactions involving this center or the cyclopropyl ring can have significant stereochemical implications.
The stereochemistry of ring-opening reactions is a key consideration. For example, acid-catalyzed ring-opening reactions of certain cyclopropanated heterocycles have been shown to proceed via an Sₙ2-like mechanism, resulting in a specific stereochemical outcome that can be confirmed by methods like X-ray crystallography. nih.gov In other cases, such as the Pd(II/IV)-catalyzed conversion of enynes to cyclopropyl ketones, the cyclopropane-forming step can proceed with a net inversion of geometry relative to the starting material, indicating a nucleophilic attack on the metal center. organic-chemistry.org
For reactions involving this compound, controlling the stereochemistry at the C3 position during derivatization would be crucial for applications where a specific enantiomer is required. Furthermore, any reaction that creates new stereocenters, such as during ring-opening, would require careful study to determine the diastereoselectivity. The synthesis of enantioenriched cyclopropanes is an active area of research, with methods including nickel-catalyzed cross-electrophile coupling of chiral 1,3-diol derivatives. acs.org Such strategies could potentially be adapted to control the stereochemistry of derivatives of this compound.
Biological Activity and Mechanistic Investigations of 3 Cyclopropylpentanoic Acid and Analogs
Molecular Target Identification and Interaction Studies
Comprehensive molecular target identification for 3-cyclopropylpentanoic acid is not extensively documented. However, research on analogous compounds provides a framework for its potential interactions.
Enzyme Modulation and Binding Affinity Studies
There is a lack of specific studies detailing the direct modulation of enzymes or binding affinities for this compound. However, the broader class of cyclopropane (B1198618) fatty acids has been investigated. For instance, certain cyclopropane fatty acids of bacterial origin are known to possess antimicrobial properties, which are attributed to their ability to disrupt cell membranes or interfere with the synthesis of essential structural fatty acids in microorganisms mdpi.com. The enzyme class Cyclopropane Fatty Acid Synthases (CFAS) is responsible for their biosynthesis in bacteria and some plants by catalyzing the transfer of a methyl group to a double bond of a lipid chain mdpi.comfrontiersin.org.
The binding affinity of a compound to its molecular target is a critical determinant of its biological activity. While direct binding data for this compound is unavailable, studies on other small molecules show how structural features, such as a cyclopropyl (B3062369) ring, can influence these interactions.
Receptor Signaling Pathway Interactions
The interaction of this compound with specific receptor signaling pathways has not been directly elucidated. However, research into analogous compounds suggests potential targets. A study on cyclopropane-containing fatty acids isolated from the marine bacterium Labrenzia sp. 011 identified activity at the G-protein coupled receptor GPR84 mdpi.com. One of the isolated compounds acted as a potent, partial, β-arrestin-biased agonist at GPR84, a receptor highly expressed on immune cells and activated by medium-chain fatty acids mdpi.com. This indicates that fatty acid analogs with cyclopropane rings can engage with specific receptor-mediated signaling pathways.
Peroxisome Proliferator-Activated Receptors (PPARs) Agonism and Related Biological Responses
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors. nih.gov They are crucial regulators of lipid and glucose metabolism and are activated by fatty acids and their derivatives nih.gov. Given that this compound is a modified fatty acid, it is plausible that it could interact with PPARs. There are three main subtypes of PPARs: PPARα, PPARβ/δ, and PPARγ, each with distinct tissue distribution and physiological roles.
PPARα Activity and Lipid Metabolism Regulation
PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and muscle tandfonline.com. Its activation leads to the stimulation of fatty acid uptake and oxidation tandfonline.com. Natural ligands for PPARs include various fatty acids, and synthetic ligands include fibrates, a class of drugs used to treat hyperlipidemia tandfonline.com. Activation of PPARα is a key mechanism for regulating lipid homeostasis. While there are no direct studies on this compound, its structural similarity to natural fatty acid ligands suggests it could potentially modulate PPARα activity, thereby influencing lipid metabolism.
Table 1: Key Functions of PPARα in Metabolism
| Function | Description |
|---|---|
| Fatty Acid Uptake | Increases the expression of genes involved in transporting fatty acids into cells. |
| Fatty Acid Oxidation | Upregulates enzymes essential for the β-oxidation of fatty acids in mitochondria and peroxisomes. |
| Lipoprotein Metabolism | Influences levels of lipoproteins, contributing to the regulation of triglycerides and cholesterol. |
| Inflammation | Modulates the inflammatory response. nih.gov |
PPARβ/δ Activity and Lipoprotein Metabolism
PPARβ/δ is expressed in numerous tissues and is recognized for its role in the regulation of lipid and lipoprotein metabolism tandfonline.com. Like other PPAR subtypes, it is activated by fatty acids. Its activation is associated with an increase in fatty acid oxidation and an improvement in lipid profiles. Although no specific research links this compound to PPARβ/δ, this receptor remains a potential target for fatty acid analogs.
PPARγ Activity, Adipocyte Differentiation, and Insulin (B600854) Resistance
PPARγ is most abundantly expressed in adipose tissue and is a master regulator of adipogenesis (the differentiation of preadipocytes into mature fat cells) and lipid storage tandfonline.com. It also plays a significant role in enhancing insulin sensitivity. Natural fatty acids and their derivatives are known to be PPARγ ligands plos.org. Synthetic agonists, such as the thiazolidinedione (TZD) class of drugs, are potent insulin sensitizers used in the treatment of type 2 diabetes plos.org.
Activation of PPARγ promotes the storage of fatty acids in adipose tissue, which can reduce the lipid burden in other tissues like the liver and muscle, thereby improving insulin sensitivity. PPARγ is essential for normal adipocyte development plos.org. While medium-chain fatty acids have been identified as weak, partial agonists of PPARγ, the specific effect of this compound on PPARγ has not been reported plos.org.
Table 2: Key Functions of PPARγ in Metabolism
| Function | Description |
|---|---|
| Adipocyte Differentiation | Acts as a master regulator, driving the formation of mature fat cells. tandfonline.com |
| Lipid Storage | Upregulates genes involved in fatty acid uptake and triglyceride synthesis in adipocytes. |
| Insulin Sensitivity | Improves systemic insulin sensitivity, partly by partitioning lipids into adipose tissue. plos.org |
| Inflammation | Exhibits anti-inflammatory effects in various cell types. |
Structure-Activity Relationship (SAR) Studies for Cyclopropyl Carboxylic Acids in Biological Systems
The unique structural and electronic properties of the cyclopropyl group have made cyclopropyl carboxylic acids and their analogs a subject of significant interest in medicinal chemistry. Structure-activity relationship (SAR) studies have been crucial in elucidating how modifications to this scaffold influence biological activity.
A key feature of the cyclopropyl group is its ability to provide hyperconjugative stabilization, making it electronically similar to a carbon-carbon double bond. acs.org This property has been exploited in the design of prodrugs, where cyclopropanecarboxylic acid esters show enhanced stability against hydrolysis compared to other ester forms. acs.orgacs.org For instance, the cyclopropane analog of valacyclovir (B1662844) exhibits a significantly longer half-life at pH 6 (>300 hours) compared to valacyclovir itself (69.7 hours). acs.orgnih.gov This increased stability is attributed to the hyperconjugative stabilization provided by the cyclopropyl ring. acs.org
SAR studies on various cyclopropyl carboxylic acid derivatives have revealed important insights:
Ring Substitution: In the context of quinolone antibacterials, the introduction of a fluorine atom onto the cyclopropyl ring at the N1 substituent of the quinolone core has been explored. nih.govacs.org These studies indicate that cis isomers are generally more potent against Gram-positive bacteria than their trans counterparts, while the difference in potency against most Gram-negative bacteria is less pronounced. nih.gov The fluorine substitution also leads to reduced lipophilicity. nih.gov
Chain Length and Lipophilicity: In a series of quinoline (B57606) derivatives designed as PPARα/γ dual agonists, SAR studies highlighted the sensitivity of the upper acid chain to modifications. tandfonline.comtandfonline.com The length and size of the lipophilic side chain also strongly influenced the activity. tandfonline.comtandfonline.com Similarly, for certain antibacterial quinolones, increased lipophilicity has been correlated with better penetration of the bacterial cell membrane, particularly in Gram-positive bacteria. mdpi.com
Stereochemistry: The stereochemistry of the cyclopropyl ring and its substituents can be critical for biological activity. For a series of GPR120 agonists, an (S,S)-cyclopropylcarboxylic acid motif was identified as key for selectivity against GPR40. acs.orgnih.gov
Linker and Core Modifications: In the development of STAT3 inhibitors, replacing a methylene (B1212753) bridge with a cyclopropyl group in the linker region led to reduced affinity. acs.org This suggests that the specific conformation and steric bulk introduced by the cyclopropyl ring can be either beneficial or detrimental depending on the target protein's binding pocket.
These examples underscore the importance of systematic SAR studies in optimizing the therapeutic potential of cyclopropyl carboxylic acid-containing compounds. The interplay between the cyclopropyl ring's unique stereoelectronic properties and its interaction with biological targets continues to be an active area of research.
Potential Therapeutic Applications and Underlying Mechanisms
Management of Metabolic Syndrome and Type 2 Diabetes
Cyclopropyl carboxylic acid derivatives have emerged as promising candidates for the management of metabolic syndrome and type 2 diabetes. tandfonline.comtandfonline.comnih.gov Their therapeutic potential in this area is primarily linked to their ability to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). tandfonline.comtandfonline.com PPARs are nuclear receptors that play a central role in regulating lipid and glucose metabolism. tandfonline.comtandfonline.com
Specifically, dual PPARα/γ agonists are of great interest. PPARα activation is associated with increased lipid uptake and oxidation, while PPARγ activation improves insulin sensitivity and is involved in lipid storage and adipocyte differentiation. tandfonline.comtandfonline.com By targeting both receptors, these compounds have the potential to address both the dyslipidemia and insulin resistance characteristic of metabolic syndrome and type 2 diabetes.
Research into quinoline derivatives containing a cyclopropyl moiety has led to the identification of potent PPARα/γ dual agonists. tandfonline.comtandfonline.com These compounds were designed based on the structure of 8-hydroxyeicosatetraenoic acid (8-HETE), a natural PPAR agonist. tandfonline.com
Another G-protein coupled receptor, GPR120, has also been identified as a therapeutic target for diabetes. acs.orgnih.gov An indazole-6-phenylcyclopropylcarboxylic acid series of compounds were developed as selective GPR120 agonists. acs.orgnih.gov These agonists demonstrated efficacy in oral glucose tolerance studies in mice, with their action being mediated through GPR120 agonism. acs.orgnih.gov
Assessment of Antimicrobial Properties
The cyclopropyl group is a key structural feature in several classes of potent antimicrobial agents, particularly fluoroquinolone antibiotics. The incorporation of a cyclopropyl group at the N-1 position of the quinolone ring system is a common strategy to enhance antibacterial activity. mdpi.comnih.govnih.govresearchgate.net
Structure-activity relationship studies have shown that modifications to the cyclopropyl group can significantly impact the antimicrobial spectrum and potency. For example, the 7-cyclopropyl and 7-vinyl derivatives of a 1-cyclopropyl-6-fluoro-4-quinolone-3-carboxylic acid exhibited potent in vitro activity against both Gram-positive and Gram-negative bacteria, comparable to ciprofloxacin. nih.gov The introduction of a fluorine atom onto the cyclopropyl ring has also been investigated, with the cis stereoisomers showing greater potency against Gram-positive bacteria. nih.govacs.org
The mechanism of action of these fluoroquinolones involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov The inhibitory effect of these compounds on the supercoiling activity of DNA gyrase correlates with their minimum inhibitory concentrations (MICs) against E. coli. nih.gov
Beyond fluoroquinolones, other cyclopropane-carboxylic acid derivatives have shown promise as antimicrobial agents. For instance, inhibitors of O-acetylserine sulfhydrylase with a cyclopropane-carboxylic acid scaffold have been shown to be effective colistin (B93849) adjuvants in Gram-negative bacteria. mdpi.comresearchgate.net Additionally, certain chlorinated 3-phenylpropanoic acid derivatives have demonstrated selective antibacterial effects. nih.gov
The following table summarizes the antimicrobial activity of selected cyclopropyl-containing compounds:
| Compound Class | Target Organisms | Mechanism of Action | Reference |
| 7-substituted-1-cyclopropyl-6-fluoro-4-quinolone-3-carboxylic acids | Gram-positive and Gram-negative bacteria | Inhibition of DNA gyrase | nih.gov |
| 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids | Gram-positive and Gram-negative bacteria | Inhibition of DNA gyrase | nih.gov |
| 9-cyclopropyl-4-fluoro-6-oxo-6, 9-dihydro- acs.orgacs.orgresearchgate.net thiadiazolo [3, 4-h] quinoline-7-carboxylic acid | Gram-positive and Gram-negative bacteria | Not specified | researchgate.net |
| 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | S. aureus (Gram-positive) | Not specified | mdpi.com |
| O-Acetylserine sulfhydrylase inhibitors with a cyclopropane-carboxylic acid scaffold | E. coli, S. enterica, K. pneumoniae (Gram-negative) | Inhibition of O-acetylserine sulfhydrylase (as colistin adjuvants) | mdpi.comresearchgate.net |
Neuropharmacological Relevance as GABA Analogs and Prodrugs
The structural similarity of some cyclopropyl-containing compounds to the neurotransmitter gamma-aminobutyric acid (GABA) has led to their investigation as GABA analogs. wikipedia.orgnih.govgoogle.comgoogle.com GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are used as anticonvulsants, sedatives, and anxiolytics. wikipedia.org
One area of interest is the development of conformationally restricted GABA analogs to probe the specific conformations required for binding to GABA receptors and transporters. nih.gov For example, a series of aminocyclopentane carboxylic acid analogs, which can be considered related to cyclopropyl-containing structures in terms of their cyclic nature, have been studied for their activity at GABAA receptors and on GABA uptake. nih.gov These studies have shown that stereochemistry plays a crucial role in determining the selectivity for GABA receptors versus uptake sites. nih.gov
Furthermore, the cyclopropyl carboxylic acid moiety has been utilized in the design of prodrugs to enhance the stability and delivery of therapeutic agents. acs.orgacs.orgnih.govresearchgate.netnih.gov Esters of cyclopropanecarboxylic acid exhibit increased stability to hydrolysis due to hyperconjugative stabilization from the cyclopropyl group. acs.orgacs.org This property is advantageous for oral drug delivery, as it can protect the prodrug from degradation in the gastrointestinal tract, allowing for better absorption. acs.org For instance, the cyclopropane analogue of valacyclovir demonstrated significantly greater stability than valacyclovir itself. acs.orgnih.gov This principle has been applied to the design of prodrugs for various classes of drugs, including beta-blockers, where the formation of O-cyclopropane carboxylic acid ester derivatives increased their lipophilicity and permeability across Caco-2 cell monolayers, a model of the intestinal barrier. nih.gov
A specific dicyclopropyl-containing compound, 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (DCP-LA), has been shown to stimulate GABA release from interneurons in the rat hippocampus. nih.gov This effect is mediated by the enhancement of presynaptic α7 nicotinic acetylcholine (B1216132) receptor activity via a protein kinase C pathway. nih.gov
Metabolic Pathways and Biotransformation Studies of Cyclopropyl Carboxylic Acids
In Vivo and In Vitro Metabolic Fate of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group, while often incorporated into molecules to enhance metabolic stability, is not metabolically inert. hyphadiscovery.com Its unique strained ring structure leads to distinct metabolic pathways. nih.gov Both in vivo and in vitro studies on various cyclopropyl-containing compounds have revealed that the moiety can undergo several transformations.
Cytochrome P450 (CYP) Enzyme-Mediated Metabolism and Bioactivation
Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are central to the metabolism of many xenobiotics, including those with cyclopropyl groups. researchgate.netunl.pt The high C-H bond dissociation energy of the cyclopropyl ring can reduce its susceptibility to oxidative metabolism by CYPs. hyphadiscovery.comnih.gov This property is sometimes exploited in drug design to divert metabolism away from certain CYP isozymes, as seen with pitavastatin, where a cyclopropyl group helps favor minimal metabolism by CYP2C9 over the more common CYP3A4 pathway. hyphadiscovery.com
However, CYPs can also mediate the bioactivation of the cyclopropyl ring. hyphadiscovery.comnih.gov In vitro metabolism studies of certain hepatitis C virus inhibitors containing a cyclopropyl group revealed an NADPH-dependent bioactivation pathway leading to multiple glutathione (B108866) (GSH) conjugates. nih.gov This process is initiated by P450 enzymes and involves a proposed mechanism of hydrogen atom abstraction from the cyclopropyl ring to form a cyclopropyl radical. nih.govresearchgate.net This radical can then undergo a ring-opening rearrangement, leading to the formation of reactive species. nih.gov For instance, CYP1A2 has been shown to oxidize a model of the cyclopropylamine (B47189) moiety of trovafloxacin (B114552), leading to a reactive α,β-unsaturated aldehyde. nih.govacs.org The specific CYP isozymes involved can vary; for example, the metabolism of risdiplam (B610492) involves CYP3A4, among other enzymes. hyphadiscovery.com
| Enzyme Family | Role in Cyclopropyl Metabolism | Example Compound(s) |
| Cytochrome P450 (CYP) | Oxidation, Hydrogen Abstraction, Bioactivation, Ring-Opening | Hepatitis C Virus Inhibitors, Trovafloxacin, Risdiplam |
| CYP1A2 | Oxidation of cyclopropylamine moiety to reactive aldehyde | Trovafloxacin (model compound) nih.govacs.org |
| CYP2C9 | Minimal metabolism, diverting from other CYPs | Pitavastatin hyphadiscovery.com |
| CYP3A4 | Contributes to biotransformation | Risdiplam hyphadiscovery.com |
Formation and Characterization of Reactive Metabolites and Conjugates (e.g., GSH Conjugates)
A significant consequence of CYP-mediated metabolism of some cyclopropyl-containing compounds is the formation of reactive metabolites. nih.gov These electrophilic intermediates can covalently bind to cellular macromolecules like proteins, which can lead to toxicity. nih.govresearchgate.net The formation of these reactive species often begins with CYP-catalyzed oxidation, which can generate ring-opened intermediates. hyphadiscovery.comnih.gov
To mitigate potential damage, these reactive metabolites are often detoxified by conjugation with endogenous nucleophiles, most notably glutathione (GSH). hyphadiscovery.com The resulting GSH conjugates are stable adducts that can be identified and characterized, serving as crucial markers for the formation of reactive intermediates. nih.govhyphadiscovery.com In studies with hepatitis C virus inhibitors, analysis by LC-MS and NMR confirmed that the cyclopropyl group was the site of bioactivation, leading to the formation of multiple GSH conjugates. nih.gov The proposed mechanism involves the P450-generated cyclopropyl radical undergoing a ring-opening rearrangement before reacting with GSH. nih.govresearchgate.net Similarly, a reactive aldehyde metabolite formed from the cyclopropylamine moiety of a trovafloxacin model compound was shown to react with glutathione. nih.govacs.org The formation of GSH conjugates is a key area of study in drug discovery to assess the bioactivation potential of new chemical entities containing a cyclopropyl group. hyphadiscovery.com
Role of Flavin-Containing Monooxygenases (FMOs) in Cyclopropyl Metabolism
While CYP enzymes are major players, they are not the only enzymes involved in the metabolism of cyclopropyl groups. Flavin-containing monooxygenases (FMOs) can also play a significant role. hyphadiscovery.com Research on the spinal muscular atrophy drug risdiplam, which contains a cyclopropyl group, revealed that its biotransformation to its major circulating metabolite (M1) is largely mediated by FMO1 and FMO3, in addition to CYP3A4. hyphadiscovery.com Interestingly, this major metabolite was not significantly observed in human liver microsomes or hepatocytes, highlighting the importance of using multiple in vitro systems to accurately predict in vivo metabolism. hyphadiscovery.com In another study involving a model for the antibiotic trovafloxacin, experiments were conducted with FMO3 to assess its potential to oxidize the cyclopropylamine moiety. nih.govacs.org
Impact of Structural Modifications on Metabolic Stability and Pharmacokinetic Parameters
Medicinal chemists often use structural modifications to modulate the metabolic stability and pharmacokinetic properties of drug candidates. hyphadiscovery.comnih.gov For compounds containing a cyclopropyl group, several strategies have been employed to enhance stability and avoid the formation of reactive metabolites.
One successful approach has been the replacement of the cyclopropyl ring with a different chemical group. nih.gov In the case of a series of hepatitis C virus inhibitors that underwent bioactivation, replacing the cyclopropyl ring with a gem-dimethyl group successfully averted the formation of reactive GSH conjugates. nih.govresearchgate.net This modification improved the metabolic profile of subsequent compounds. nih.gov
Another strategy involves adding substituents to the cyclopropyl ring itself. hyphadiscovery.com During the optimization of an IDO1 inhibitor, a surprising oxidation of the cyclopropyl ring was identified as a major metabolic pathway in rats. hyphadiscovery.comnih.gov To block this metabolic hotspot and improve stability, the cyclopropyl ring was substituted with a methyl group. hyphadiscovery.com This change not only enhanced metabolic stability but also improved potency. hyphadiscovery.com Conversely, in other instances, a cyclopropyl group has been introduced to a molecule to block metabolism at a different site and increase the drug's half-life. hyphadiscovery.comnih.gov These examples demonstrate that the impact of the cyclopropyl group is highly context-dependent, and its strategic placement or modification is a key tool in drug design. hyphadiscovery.com Esters of cyclopropanecarboxylic acid have also been shown to have significantly increased stability against hydrolysis compared to other esters, a property attributed to hyperconjugative stabilization from the cyclopropyl group. researchgate.net
| Modification Strategy | Rationale | Outcome |
| Replacement of Cyclopropyl Ring | Avert bioactivation pathway | Avoided GSH conjugate formation; improved metabolic profile nih.govresearchgate.net |
| Substitution on Cyclopropyl Ring | Block metabolic hotspot (oxidation) | Increased metabolic stability and potency hyphadiscovery.com |
| Introduction of Cyclopropyl Ring | Block metabolism at other sites | Increased half-life hyphadiscovery.comnih.gov |
| Esterification with Cyclopropanecarboxylic Acid | Increase hydrolytic stability | Greatly increased half-life of ester prodrugs researchgate.net |
Investigation of Carnitine's Role in Cyclopropyl Carboxylic Acid Metabolism
A distinct and significant metabolic pathway for cyclopropyl carboxylic acids is conjugation with carnitine. nih.govresearchgate.net Carnitine is an essential molecule that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation and energy production. nih.gov
Studies have shown that conjugation with carnitine is a major metabolic fate for cyclopropanecarboxylic acid (CPCA). nih.govresearchgate.net The resulting O-(cyclopropylcarbonyl)carnitine conjugate is formed enzymatically. researchgate.net This pathway is significant because the sequestration of the body's carnitine pool can disrupt lipid metabolism. nih.govnih.gov If carnitine is depleted through conjugation with xenobiotic acids, the transport of fatty acids into mitochondria can be inhibited, potentially leading to toxic effects such as the accumulation of lipids. nih.govnih.gov For example, dietary exposure of rats to a precursor of CPCA led to depressed levels of carnitine in the heart. nih.gov This has led to the consideration of compounds capable of forming cyclopropyl carboxylic acid in vivo as a "structural alert" in drug development due to the potential for carnitine-related toxicity. nih.gov The metabolic activation of carboxylic acids to their coenzyme A (CoA) thioesters is a prerequisite for this conjugation, as the CoA can then be enzymatically replaced by carnitine. researchgate.netacs.org
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for elucidating the molecular architecture of 3-Cyclopropylpentanoic acid. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about its atomic connectivity, molecular weight, and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are crucial for its structural assignment.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule would be expected. The protons of the cyclopropyl (B3062369) ring would likely appear in the upfield region, typically between 0.0 and 1.0 ppm. The methine proton on the cyclopropyl ring would exhibit a complex splitting pattern due to coupling with the adjacent methylene (B1212753) protons. The protons of the ethyl group would present as a triplet for the methyl group and a quartet for the methylene group. The protons on the carbon adjacent to the carboxylic acid would likely show complex splitting due to the influence of neighboring protons. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, eight distinct carbon signals would be anticipated. The carbon of the carbonyl group in the carboxylic acid would be found in the most downfield region, typically between 170 and 185 ppm. The carbons of the cyclopropyl ring would appear in the upfield region. The remaining carbons of the pentanoic acid chain would have characteristic chemical shifts that can be predicted based on their substitution and proximity to the electron-withdrawing carboxyl group.
A hypothetical ¹³C NMR data table is presented below for illustrative purposes, as specific experimental data is not publicly available.
| Carbon Atom | Hypothetical Chemical Shift (ppm) |
| C=O | 179.5 |
| CH-cyclopropyl | 40.2 |
| CH₂ (ethyl) | 29.8 |
| CH₂ (acid side chain) | 38.7 |
| CH₂ (cyclopropyl) | 8.5 |
| CH₃ | 11.9 |
| CH (on pentanoic chain) | 45.3 |
| CH₂ (cyclopropyl) | 8.5 |
This table is a hypothetical representation and is not based on experimentally verified data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₁₄O₂), the molecular weight is 142.20 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z of 142. Subsequent fragmentation would likely involve the loss of characteristic neutral fragments. For instance, the loss of the carboxyl group (•COOH) would result in a fragment ion at m/z 97. Another common fragmentation pathway for carboxylic acids is the McLafferty rearrangement, if sterically feasible, which would lead to a characteristic fragment ion. The cleavage of the bond between the cyclopropyl group and the pentanoic acid chain could also occur, leading to fragment ions corresponding to the cyclopropyl moiety and the charged pentanoic acid chain.
A representative table of potential mass spectrometric fragments is provided below.
| m/z Value | Possible Fragment Ion |
| 142 | [C₈H₁₄O₂]⁺ (Molecular Ion) |
| 125 | [M - OH]⁺ |
| 99 | [M - C₂H₅]⁺ |
| 97 | [M - COOH]⁺ |
| 71 | [C₄H₇O]⁺ |
| 43 | [C₃H₇]⁺ |
| 41 | [C₃H₅]⁺ (Cyclopropyl cation) |
This table illustrates potential fragmentation patterns and is not based on recorded experimental data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by the characteristic absorption bands of the carboxylic acid group.
A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. The presence of the cyclopropyl group might be indicated by C-H stretching vibrations above 3000 cm⁻¹ and characteristic ring deformation (breathing) modes at lower wavenumbers, although these can be less distinct. The C-H stretching vibrations of the aliphatic ethyl and pentanoic chain would appear in the 2850-2960 cm⁻¹ region.
A summary of expected IR absorption bands is presented in the following table.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| C-H stretch (Cyclopropyl) | ~3050 |
| C-H stretch (Aliphatic) | 2850-2960 |
| C=O stretch (Carboxylic acid) | 1700-1725 |
| C-O stretch | 1210-1320 |
| O-H bend | 920-950 |
This table is based on general spectroscopic principles for the indicated functional groups.
Chromatographic Separation Techniques for Compound Isolation and Quantification
Chromatographic techniques are essential for the separation of this compound from reaction mixtures or biological matrices, as well as for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. For purity assessment and quantification, a reversed-phase HPLC method would typically be employed.
In such a method, a nonpolar stationary phase, such as a C18 column, would be used with a polar mobile phase, commonly a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the carboxyl group exhibits some UV absorbance, typically at lower wavelengths (around 210 nm). Alternatively, a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) could be used. For higher sensitivity and selectivity, coupling the HPLC system to a mass spectrometer (LC-MS) would be the method of choice.
A hypothetical set of HPLC parameters is outlined in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |
| Gradient | Isocratic or Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
This table presents typical starting conditions for an HPLC method and would require optimization for specific applications.
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself has limited volatility due to its carboxylic acid group, it can be analyzed by GC after derivatization.
Derivatization converts the non-volatile carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. For example, reaction with diazomethane (B1218177) or a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would yield the corresponding volatile derivative. These derivatives can then be readily separated on a GC column, typically a capillary column with a nonpolar or medium-polarity stationary phase. Detection is most commonly performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC-MS provides both retention time data for quantification and mass spectral data for definitive identification.
The following table outlines potential GC conditions for the analysis of a derivatized form of this compound.
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, then ramp to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) |
This table provides a general outline of a GC method that would need to be optimized for the specific derivative being analyzed.
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, SFE-GC-MS)
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures. For a compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Supercritical Fluid Extraction-Gas Chromatography-Mass Spectrometry (SFE-GC-MS) represent powerful approaches.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. While direct analysis of short-chain fatty acids can be challenging due to their low molecular weight and poor ionization, LC-MS/MS (tandem mass spectrometry) offers a highly sensitive and selective method for their quantification, often following a derivatization step. researchgate.netnih.gov There are no specifically published LC-MS/MS methods for this compound, but methods developed for similar short-chain fatty acids and pentanoic acid derivatives provide a strong precedent. nih.gov For instance, a validated LC-MS/MS method for 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma demonstrated excellent accuracy and precision with a quantifiable range of 0.078–5 µg/mL and 0.156–10 µg/mL, respectively. nih.gov Such methods typically utilize negative electrospray ionization (ESI) and can achieve high recovery (>88%) with no significant matrix effects observed in complex biological samples like plasma. nih.gov The development of a similar method for this compound would likely involve optimization of the mobile phase, selection of an appropriate internal standard, and fine-tuning of mass spectrometer parameters for selective and quantitative concentration determinations. nih.gov
Supercritical Fluid Extraction-Gas Chromatography-Mass Spectrometry (SFE-GC-MS) is an advanced technique that combines sample extraction and analysis into a single, automated process. Supercritical Fluid Extraction uses a fluid at a temperature and pressure above its critical point (commonly CO2) to extract analytes from a solid or semi-solid matrix. This technique is particularly useful for extracting organic compounds from complex samples. researchgate.net The extract is then directly transferred to a GC-MS system for separation and identification. This approach has been successfully used in the analysis of secondary organic aerosols, where it identified over 30 products, including compounds with carboxyl groups. researchgate.net The key advantages of SFE-GC-MS include reduced solvent consumption, faster extraction times, and minimized sample handling, which reduces the risk of contamination. researchgate.netmdpi.com For the analysis of this compound in matrices like soil, plant material, or complex biological samples, SFE-GC-MS offers a promising and environmentally friendly alternative to traditional solvent extraction methods. researchgate.net
Table 1: Overview of Hyphenated Analytical Techniques
| Technique | Principle | Application to this compound Analysis | Key Advantages | Research Findings Summary |
|---|---|---|---|---|
| LC-MS/MS | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection. | Quantification in biological fluids (e.g., plasma, serum) and other complex matrices, often requiring derivatization. researchgate.netnih.gov | High sensitivity, high selectivity, suitable for non-volatile compounds. nih.govnih.gov | Validated methods for similar pentanoic acid derivatives show low limits of quantification (LLOQ) in the sub-µg/mL range and high recovery (>88%) in human plasma. nih.gov |
| SFE-GC-MS | Uses a supercritical fluid for analyte extraction, followed by direct coupling to GC-MS for separation and detection. researchgate.net | Potential for extraction and analysis from solid or semi-solid matrices (e.g., environmental samples, tissues). | Reduced solvent use, automation, minimized sample handling and contamination risk. researchgate.net | Successfully applied to the analysis of complex organic mixtures, identifying numerous compounds with carbonyl, hydroxyl, and carboxyl functional groups. researchgate.net |
Advanced Derivatization Techniques for Enhanced Analytical Sensitivity
Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) with properties that are better suited for a given analytical method. For short-chain fatty acids like this compound, derivatization is a crucial step to improve volatility for gas chromatography (GC) or to enhance detection for high-performance liquid chromatography (HPLC) and LC-MS. mdpi.comnih.gov
The primary goal of derivatization in the context of GC-MS analysis is to convert the polar, non-volatile carboxylic acid into a more volatile and thermally stable ester or silyl ester. mdpi.com This enhances chromatographic peak shape and improves sensitivity. mdpi.com For HPLC or LC-MS, derivatization involves attaching a chromophore (for UV detection), a fluorophore (for fluorescence detection), or a readily ionizable group (for mass spectrometry) to the molecule. nih.gov
Several advanced derivatization reagents and methods are available:
O-benzylhydroxylamine (O-BHA): This reagent has been successfully used for the derivatization of tricarboxylic acid cycle intermediates for LC-MS/MS analysis. nih.gov The reaction proceeds under aqueous conditions, which simplifies sample preparation, and is suitable for a 96-well plate format, allowing for high-throughput analysis. nih.gov This method is rapid, sensitive, and reproducible for quantifying organic acids in biological samples like cancer cells and tissues. nih.gov
Amine-type Derivatization Reagents: For analyses in aqueous biological samples such as plasma or urine, amine derivatization based on carbodiimide-mediated condensation is a valuable alternative. nih.gov This approach allows the reaction to occur directly in the aqueous phase, simplifying the sample preparation workflow. nih.gov Reagents containing hydrazine (B178648) or amine groups can be used to label the carboxylic acid for detection by LC-UV or fluorescence detectors. nih.gov
2,4′-dibromoacetophenone: This reagent is used to form phenacyl ester derivatives of fatty acids, which are highly responsive to UV detectors in HPLC. researchgate.net An optimized derivatization procedure using this reagent at a lower temperature (40°C) for a shorter time (30 minutes) was shown to significantly increase the concentration of the derivatized fatty acids (4-5 times) compared to older methods, thereby enhancing analytical sensitivity and reducing the risk of degradation for unsaturated compounds. researchgate.net
The selection of a derivatization strategy depends on the analytical instrument, the sample matrix, and the specific requirements for sensitivity and throughput.
Table 2: Advanced Derivatization Techniques and Reagents
| Derivatization Reagent | Target Functional Group | Analytical Technique | Enhancement Mechanism | Key Advantages |
|---|---|---|---|---|
| Silylating Agents (e.g., BSTFA) | Carboxylic Acid (-COOH) | GC-MS | Increases volatility and thermal stability by forming a silyl ester. researchgate.net | Well-established for GC analysis of fatty acids. mdpi.com |
| O-benzylhydroxylamine (O-BHA) | Carboxylic Acid (-COOH) | LC-MS/MS | Introduces a readily ionizable group, improving MS detection. nih.gov | Rapid, sensitive, and allows for reaction in aqueous conditions suitable for high-throughput screening. nih.gov |
| 2,4′-dibromoacetophenone | Carboxylic Acid (-COOH) | HPLC-UV | Attaches a strong UV-absorbing chromophore (phenacyl group). researchgate.net | Significantly enhances sensitivity for UV detection; optimized methods reduce degradation risk. researchgate.net |
| Amine Reagents (with carbodiimide) | Carboxylic Acid (-COOH) | HPLC-UV/FLD | Introduces chromophores or fluorophores; can be performed directly in aqueous samples. nih.gov | Simplifies preparation of biological samples like plasma or urine. nih.gov |
Research Applications and Intellectual Property Considerations
Utilization as Building Blocks in Complex Organic Synthesis
Organic building blocks are functionalized molecules that serve as the fundamental components for the modular, bottom-up assembly of more complex molecular architectures. 3-Cyclopropylpentanoic acid exemplifies such a building block, offering multiple reactive sites for chemical modification. The carboxylic acid group can be readily converted into a variety of other functional groups, while the cyclopropyl (B3062369) moiety imparts specific steric and electronic properties to the target molecule.
The transformation of the carboxylic acid is a cornerstone of its utility. Standard organic chemistry techniques can be employed to convert the acid into esters, amides, acid chlorides, or alcohols, significantly broadening its synthetic potential. For instance, the ester can be hydrolyzed to the carboxylic acid, which can then be activated and reacted with amines to form amides. nih.gov Alternatively, reduction of the acid or its ester derivative yields the corresponding primary alcohol. nih.gov
The cyclopropane (B1198618) ring itself is a key feature, providing a three-dimensional element that is highly sought after in modern drug discovery. nih.gov General strategies for creating functionalized cyclopropanes often involve photoredox-catalyzed decarboxylative radical additions or other cyclization cascades, highlighting the value of the carboxylic acid group as a handle for constructing the ring system itself. nih.govresearchgate.net The presence of the cyclopropyl group can influence the conformation of the resulting molecule, which can be critical for its biological activity.
A summary of potential synthetic transformations of this compound is presented below:
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Potential Application |
| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acid Chloride | Intermediate for amides, esters |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Protection, solubility modification |
| Carboxylic Acid | Amine, Coupling Agent (e.g., HATU) | Amide | Bioisosteric replacement, structural core |
| Carboxylic Acid or Ester | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol | Further functionalization, ether synthesis |
Contribution to the Development of Pharmaceutical and Agrochemical Candidates
While this compound is not itself a final drug or pesticide, its structural motifs are prevalent in numerous biologically active compounds. The incorporation of a cyclopropane ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve potency, and fine-tune the three-dimensional shape of a molecule to better fit a biological target. nih.gov
Propanoic acid derivatives, particularly arylpropionic acids, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including well-known medications like Ibuprofen and Ketoprofen. humanjournals.com These compounds demonstrate a wide range of pharmacological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer effects. humanjournals.com The core propanoic acid structure is clearly a privileged scaffold for biological activity.
In the agrochemical sector, carboxylic acid derivatives are also critical. For example, novel indole-3-carboxylic acid derivatives have been developed as potential herbicides that act as antagonists for the auxin receptor protein TIR1. nih.gov The development of such compounds relies on the synthesis of diverse carboxylic acid building blocks to explore structure-activity relationships. The combination of the proven bioactivity of the propanoic acid scaffold with the beneficial properties of the cyclopropyl group makes this compound a promising starting point for the synthesis of new pharmaceutical and agrochemical candidates.
| Structural Moiety | Relevance in Bioactive Molecules | Example Class of Compounds |
| Cyclopropane Ring | Increases metabolic stability, provides conformational rigidity, improves binding affinity. | Various drug compounds, synthetic pyrethroids (insecticides). |
| Carboxylic Acid | Acts as a key binding group (pharmacophore), improves solubility, serves as a synthetic handle. | NSAIDs (e.g., Ibuprofen), Herbicides (e.g., Auxin mimics). humanjournals.comnih.gov |
Patent Landscape Analysis and Innovation Trends Related to this compound
An analysis of the patent landscape reveals significant interest in cyclopropane carboxylic acid derivatives for various applications, particularly in the pharmaceutical and agrochemical industries. Patents frequently claim processes for the preparation of these derivatives, their use as intermediates in the synthesis of active ingredients, and novel compounds containing the cyclopropyl carboxylic acid moiety. google.comgoogle.comepo.org
Innovation trends point towards the development of more efficient and stereoselective methods for synthesizing these building blocks. For example, patents describe processes for preparing specific enantiomers of cyclopropyl derivatives, which is crucial as the biological activity of chiral molecules often resides in a single enantiomer. The use of novel catalysts and reaction conditions to construct the cyclopropane ring is a recurring theme. google.com
| Patent Focus Area | Description of Innovation | Representative Patent Type |
| Process Chemistry | Development of novel, scalable, or stereoselective routes to synthesize cyclopropane carboxylic acids and their esters. google.comgoogle.com | Process Patents |
| Intermediate Synthesis | Use of cyclopropane derivatives as key intermediates for the synthesis of complex active pharmaceutical ingredients (APIs). | Intermediate/Composition of Matter Patents |
| New Chemical Entities | Claims for novel molecules containing the cyclopropyl acid moiety as part of a larger, biologically active structure. | Composition of Matter Patents |
Considerations for Industrial Scale Synthesis and Contract Development and Manufacturing (CDMO) Services
Transitioning the synthesis of a compound like this compound from a laboratory setting to industrial-scale production involves several key considerations. The primary goals are to develop a process that is cost-effective, safe, scalable, and environmentally sustainable. This often requires significant process development and optimization to improve yields and minimize waste. synchem-formosa.com
Key factors for industrial synthesis include:
Route Scouting: Identifying the most efficient synthetic pathway using readily available and inexpensive starting materials.
Process Optimization: Refining reaction conditions (temperature, pressure, catalysts, solvents) to maximize yield and purity while ensuring operational safety.
Scalability: Ensuring that the chosen process can be reliably scaled up from grams to multi-kilogram or ton quantities without compromising quality. kdpharmagroup.comagc.com
Regulatory Compliance: For pharmaceutical applications, manufacturing must adhere to current Good Manufacturing Practices (cGMP) to ensure the final product is safe and effective. synchem-formosa.com
Many pharmaceutical and biotechnology companies outsource these activities to Contract Development and Manufacturing Organizations (CDMOs). CDMOs specialize in providing comprehensive services for all stages of drug development, from early-stage research and process development to clinical-scale and commercial manufacturing. synchem-formosa.comclearsynth.combiosynth.com These organizations possess the specialized equipment, infrastructure, and expertise required for complex and hazardous chemical syntheses, allowing client companies to accelerate their development timelines. clearsynth.com Recent advancements, such as the use of continuous flow reactors, can offer safer and more efficient routes for the multigram synthesis of chiral cyclopropane carboxylic acids, a key technology for industrial production. acs.org
| CDMO Service | Description | Relevance to this compound |
| Process Development & Optimization | Designing and refining synthetic routes for scalability, cost-effectiveness, and safety. synchem-formosa.com | Developing a robust manufacturing process from a literature or lab-scale prep. |
| Scale-Up and cGMP Manufacturing | Producing kilogram to ton quantities of intermediates or APIs under strict regulatory guidelines. kdpharmagroup.com | Large-scale production for preclinical and clinical studies or commercial supply. |
| Analytical Development | Creating and validating methods to test for purity, identity, and quality of the compound. | Ensuring the final product meets required specifications for its intended use. |
| Regulatory Support | Assisting with the preparation of documentation for regulatory agencies like the FDA. | Crucial for compounds intended for use as pharmaceutical intermediates. |
Future Research Directions for 3 Cyclopropylpentanoic Acid
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of molecules containing a cyclopropane (B1198618) ring is a significant area of interest in organic chemistry. researchgate.net Future research should focus on developing more efficient and environmentally friendly methods for producing 3-Cyclopropylpentanoic acid. Traditional methods for creating cyclopropanes often involve carbene-based strategies or intramolecular nucleophilic displacement. nih.gov However, modern synthetic chemistry is moving towards more sustainable practices.
A promising future direction is the application of hydrogen-borrowing (HB) catalysis . This sustainable method involves the α-cyclopropanation of ketones, which can then be converted to the corresponding carboxylic acids. nih.govacs.org This approach reduces waste by using a metal catalyst to temporarily remove hydrogen from an alcohol, facilitating the reaction without the need for harsh reagents. nih.gov
Another innovative avenue is the use of chemoenzymatic synthesis . Biocatalytic strategies, using engineered enzymes like myoglobin, have been developed for the highly stereoselective synthesis of cyclopropyl (B3062369) ketones, which are precursors to cyclopropane carboxylic acids. nih.govwpmucdn.com This method offers high efficiency and stereoselectivity, providing access to specific enantiomers of the target molecule. wpmucdn.com Exploring such biocatalytic routes could lead to scalable and greener production of optically active this compound.
| Synthesis Strategy | Potential Advantages for this compound |
| Hydrogen-Borrowing Catalysis | Sustainable, reduced use of stoichiometric reagents, access to cyclopropyl ketones as precursors. nih.govacs.org |
| Chemoenzymatic Synthesis | High stereoselectivity (enantiopure products), environmentally friendly (biocatalysis), potential for scalability. nih.govwpmucdn.com |
| Cobalt-Catalyzed Cyclopropanation | Allows for the creation of bifunctional cyclopropane precursors that can be diversely derivatized. nih.gov |
Further research could also adapt methods like the Simmons-Smith cyclopropanation for improved efficiency and impurity control. researchgate.net
Deeper Elucidation of Detailed Biological Mechanisms and Potential Off-Target Effects
The cyclopropane ring is a valuable feature in many biologically active compounds and approved drugs, known to enhance a range of properties from potency to metabolic stability. researchgate.netnih.govscientificupdate.com Natural and synthetic cyclopropanes exhibit a wide spectrum of biological activities, including enzyme inhibition and antimicrobial effects. researchgate.netunl.pt Given this context, this compound, as a short-chain fatty acid (SCFA) analog, warrants thorough investigation into its biological effects.
SCFAs like butyrate (B1204436) and propionate (B1217596) are metabolites produced by gut microbiota and have significant health benefits, including anti-inflammatory, immunoregulatory, and neuroprotective activities. nih.govfrontiersin.org Future studies should explore whether this compound can mimic or modulate the biological pathways of natural SCFAs. Research could focus on its effects on:
Enzyme Inhibition: Many cyclopropane derivatives are known enzyme inhibitors. unl.pt Screening this compound against various enzyme targets could reveal novel therapeutic activities.
Gut Microbiota Modulation: Investigating its impact on the composition and metabolic output of gut bacteria. frontiersin.org
Cellular Signaling: Determining its influence on key signaling pathways, such as NF-κB, which is involved in inflammation. frontiersin.org
Crucially, any investigation into biological activity must be paired with a comprehensive analysis of potential off-target effects . Idiosyncratic drug toxicity has been associated with some carboxylic acid-containing drugs, potentially through the formation of reactive metabolites. acs.org Therefore, detailed toxicological studies are essential to establish a safety profile and understand any unintended biological interactions. acs.org
Rational Design of Derivatives with Optimized Pharmacokinetic and Pharmacodynamic Profiles
The structural rigidity and electronic properties of the cyclopropyl group make it a powerful tool in rational drug design. nih.gov It can improve metabolic stability, enhance potency, reduce off-target effects, and increase brain permeability. researchgate.net However, the carboxylic acid moiety itself can present pharmacokinetic challenges, including metabolic instability and limited passive diffusion across biological membranes. nih.gov
Future research should focus on the rational design of this compound derivatives to create compounds with optimized drug-like properties. Key strategies include:
Bioisosteric Replacement: Replacing the carboxylic acid group with a suitable bioisostere, such as a 3-hydroxyisoxazole, can mitigate the drawbacks of the acid moiety while retaining its essential binding interactions. nih.gov
Scaffold Hopping and Derivatization: Creating a library of derivatives by modifying the pentanoic acid chain or adding substituents to the cyclopropyl ring. nih.govacs.org This allows for the exploration of structure-activity relationships (SAR) to improve both pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic (potency, efficacy) profiles. nih.gov
Prodrug Strategies: Converting the carboxylic acid into a prodrug, for instance by creating an ester, can enhance properties like oral bioavailability. patsnap.com
| Design Strategy | Objective | Example |
| Bioisosteric Replacement | Improve metabolic stability and membrane permeability. nih.gov | Replace -COOH with a tetrazole or 3-hydroxyisoxazole group. nih.gov |
| Substituent Addition | Enhance potency and selectivity, block metabolic hotspots. researchgate.nethyphadiscovery.com | Add methyl or fluorine groups to the cyclopropyl ring. |
| Prodrug Formation | Increase oral bioavailability. patsnap.com | Convert the carboxylic acid to an ester that is cleaved in vivo. |
Investigations into Environmental Fates, Atmospheric Chemistry, and Ecological Impacts
As with any chemical compound, understanding the environmental impact of this compound is crucial. Research in this area should focus on its persistence, degradation, and potential toxicity in various ecosystems. Studies on other aliphatic carboxylic acids have shown they can contribute to rainwater acidity and complex heavy metals, indicating their environmental impact cannot be overlooked. researchgate.net
Future investigations should include:
Biodegradation Studies: Assessing the rate and pathways of microbial degradation in soil and water. While many short-chain fatty acids are biodegradable, the presence of the cyclopropane ring may alter this process. researchgate.net
Mobility in Soil: Determining how readily the compound leaches through different soil types to predict potential groundwater contamination. fao.org
Ecotoxicity Assessment: Evaluating the potential toxicity to aquatic organisms and other non-target species. researchgate.net
Atmospheric Chemistry: Given that some short-chain acids are volatile, studying the atmospheric fate of this compound, including its potential for long-range transport and degradation, would be pertinent.
These studies are essential for a complete life-cycle assessment of the compound and any potential commercial products derived from it.
Integration of Advanced Computational Chemistry and Artificial Intelligence in Compound Discovery and Design
Future research should heavily integrate these advanced technologies to:
Predict Synthetic Pathways: AI-driven retrosynthesis tools can propose novel and efficient synthetic routes, potentially identifying more sustainable or cost-effective methods than those developed through traditional experimentation. cas.orgnih.gov These tools can be trained on vast databases of chemical reactions to predict outcomes with increasing accuracy. cas.org
Generate Novel Derivatives: Generative AI models can design new molecules de novo with desired property profiles. mdpi.comresearchgate.net By providing the model with the this compound scaffold and a set of desired properties (e.g., high potency, low toxicity, specific pharmacokinetic parameters), AI can generate a virtual library of promising new derivatives for synthesis and testing.
Predict Biological Activity and Toxicity: Machine learning algorithms can be trained to predict the biological activity, pharmacokinetic properties, and potential toxicity of this compound and its derivatives. mdpi.com This in silico screening allows researchers to prioritize the most promising candidates for laboratory synthesis, saving significant time and resources. frontiersin.org
By combining computational predictions with experimental validation, the discovery and optimization process for new drugs based on the this compound scaffold can be made significantly more efficient and targeted. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-Cyclopropylpentanoic acid in laboratory settings?
- Methodological Answer :
- Always use chemically resistant gloves (nitrile or neoprene), protective goggles, and lab coats.
- Work in a fume hood to avoid inhalation exposure, as cyclopropane-containing compounds may release hazardous vapors during reactions .
- Store the compound in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent degradation. Monitor storage duration, as prolonged storage may increase hazards .
- Emergency measures: Use safety showers and eyewash stations immediately upon contact. For spills, neutralize with sodium bicarbonate before disposal .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Methodological Answer :
- Analytical Techniques :
Advanced Research Questions
Q. What experimental strategies mitigate cyclopropane ring instability during derivatization of this compound?
- Methodological Answer :
- Catalytic System Design :
- Use palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to preserve the cyclopropane ring .
- Avoid strong acids/bases; opt for mild conditions (pH 6–8, room temperature) to prevent ring-opening .
- Reaction Monitoring : Employ in-situ FT-IR or GC-MS to detect early signs of ring degradation .
Q. How should researchers address contradictions in pharmacological activity studies of this compound analogs?
- Methodological Answer :
- Data Analysis Framework :
Literature Comparison : Compare results with structurally similar compounds (e.g., 3-Indolepropionic acid derivatives) to identify trends .
- Case Study : Inconsistent cytotoxicity results may arise from impurities in peptide conjugates. Request additional QC (e.g., peptide content analysis) to ensure batch consistency .
Q. What are best practices for optimizing the synthesis of enantiomerically pure this compound?
- Methodological Answer :
- Chiral Resolution :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation .
- Evaluate enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .
- Scale-Up Considerations :
- Pilot small-scale reactions (<1 mmol) to test steric effects of substituents on the cyclopropane ring .
- Document yield and ee at each step to refine reaction parameters iteratively .
Guidance for Reporting Results
- Discussion Section : Align findings with literature on cyclopropane bioactivity, explicitly addressing contradictions (e.g., "Our results contrast with Smith et al. (2020) due to differences in assay pH") .
- Ethical Compliance : Ensure all synthetic protocols adhere to institutional safety guidelines and are documented with batch-specific SDS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
